2-(5-Bromo-2-hydroxymethylphenyl)ethanol
Overview
Description
“2-(5-Bromo-2-hydroxymethylphenyl)ethanol” is a chemical compound that contains a total of 23 atoms; 11 Hydrogen atoms, 9 Carbon atoms, 2 Oxygen atoms, and 1 Bromine atom . It is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular formula of “2-(5-Bromo-2-hydroxymethylphenyl)ethanol” is C9H11BrO2 . The InChI code for this compound is 1S/C9H11BrO2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5,11-12H,3-4,6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Bromo-2-hydroxymethylphenyl)ethanol” are not fully detailed in the search results. It has a molecular weight of 231.09 . More specific properties like boiling point, melting point, density, etc., are not provided in the search results.Scientific Research Applications
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Catalytic Synthesis
- Field : Bioresources and Bioprocessing
- Application Summary : The compound can be used in the catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates . This process is part of a larger effort to create fine chemicals, liquid fuels, and polymer materials from renewable resources .
- Methods : The reaction involves the reduction of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of renewable carbohydrates . The reduction of HMF can produce several valuable products, including 2,5-furandimethanol .
- Results : The study discussed the reaction mechanisms and the stability of the catalysts used in the process . It also explored the prospects of effective production of 2,5-furandimethanol .
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Biomass Transformation
- Field : Renewable Energy
- Application Summary : The compound may be involved in the selective transformation of biomass-derived 5-hydroxymethylfurfural to the building blocks 2,5-bis(hydroxymethyl)furan .
- Methods : The transformation process uses an α-Ni(OH)2/SiO2 catalyst without pre-reduction .
- Results : The results of this research are not detailed in the available information .
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Chemical Synthesis
- Field : Chemical Engineering
- Application Summary : This compound is used in the chemical industry for the synthesis of various other chemicals . It is often used as a starting material or intermediate in the synthesis of other compounds .
- Methods : The specific methods of application or experimental procedures depend on the particular synthesis process .
- Results : The results or outcomes obtained would vary depending on the specific synthesis process .
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Antioxidant Activity
- Field : Biochemistry
- Application Summary : The compound is involved in the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, which have shown antioxidant activity .
- Methods : The synthesis involves 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid and different aldehydes at 80 °C in an aqueous ethanol medium .
- Results : The synthesized compounds were analyzed against the HepG2 cell line . Compounds 4j and 4k showed good anti-proliferative effects on HepG2 cells . Furthermore, the ABTS and DPPH scavenging assays were used to determine the antioxidant activity of all compounds .
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Biomass Upgrade
- Field : Renewable Energy
- Application Summary : This compound may be involved in the transformation of biobased 5-hydroxymethylfurfural (HMF) into a potential liquid fuel, 2,5-dimethylfuran (DMF) .
- Methods : The transformation process involves the use of a catalyst and the feedstock used is HMF .
- Results : The results of this research are not detailed in the available information .
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Chemical Intermediate
- Field : Chemical Engineering
- Application Summary : This compound is used as a chemical intermediate during the preparation of other further value-addition hydrogenated furanic derivatives starting from HMF .
- Methods : The specific methods of application or experimental procedures depend on the particular synthesis process .
- Results : The results or outcomes obtained would vary depending on the specific synthesis process .
properties
IUPAC Name |
2-[5-bromo-2-(hydroxymethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5,11-12H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMJNYPZMSNEOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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